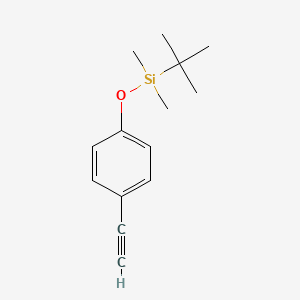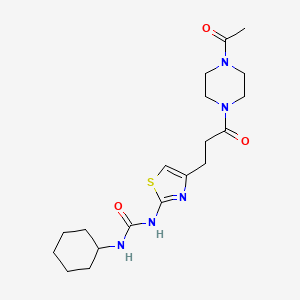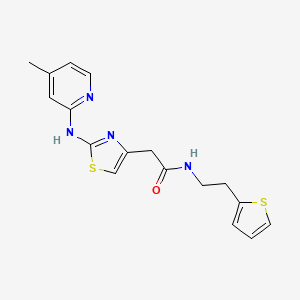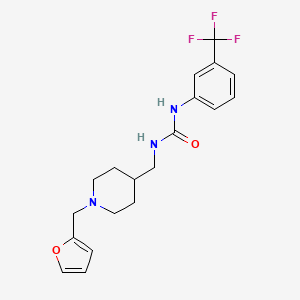
Tert-butyl-(4-ethynylphenoxy)-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “Tert-butyl-(4-ethynylphenoxy)-dimethylsilane” would likely be complex due to the presence of multiple functional groups. A related compound, 4-tert-butylphenylacetylene, has a molecular formula of C12H14 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl-(4-ethynylphenoxy)-dimethylsilane” would depend on its exact molecular structure. For example, a related compound, 4-tert-butylphenylacetylene, has an average mass of 158.240 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
Palladium-Catalyzed Reactions : A study by Demircan (2014) explored the use of compounds related to Tert-butyl-(4-ethynylphenoxy)-dimethylsilane in palladium-catalyzed intra/intermolecular cascade cross-couplings. These reactions are crucial in the synthesis of complex organic molecules (Demircan, 2014).
Preparation of p-Quinopropadienes : Kawase et al. (2004) discussed the treatment of related compounds with nBuLi, leading to the formation of p-quinopropadienes. These compounds are significant in various organic syntheses and have unique absorption properties (Kawase, Nishigaki, Kurata, & Oda, 2004).
Polymer Science
- Macromolecule Construction : Chan et al. (2013) utilized compounds similar to Tert-butyl-(4-ethynylphenoxy)-dimethylsilane for the synthesis of functional macromolecules with well-defined structures. These polymers showed high thermal stability and potential for use in electronic devices (Chan, Tseng, Lam, Liu, Kwok, & Tang, 2013).
Materials Science
- Synthesis of Ortho-Linked Polyamides : Hsiao, Yang, and Chen (2000) researched the synthesis of polyamides using related compounds. These polyamides displayed excellent solubility and thermal stability, making them suitable for various applications in material science (Hsiao, Yang, & Chen, 2000).
Photophysical Properties
- Chemiluminescence Probes : Watanabe et al. (2010) investigated compounds similar to Tert-butyl-(4-ethynylphenoxy)-dimethylsilane as chemiluminescence probes. These studies are vital in developing new diagnostic and analytical methods (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for “Tert-butyl-(4-ethynylphenoxy)-dimethylsilane” would likely depend on its specific applications. For example, if it’s used in the synthesis of organic light-emitting diodes (OLEDs), future research might focus on improving the efficiency and sustainability of the synthesis process .
Eigenschaften
IUPAC Name |
tert-butyl-(4-ethynylphenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGDMNJAVKZCDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(4-ethynylphenoxy)dimethylsilane | |
CAS RN |
136053-34-4 |
Source


|
| Record name | tert-butyl(4-ethynylphenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413337.png)



![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride](/img/structure/B2413348.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B2413353.png)



